N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
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Overview
Description
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide is a compound that features a piperazine moiety, which is commonly found in various biologically active molecules. The presence of the piperazine ring contributes to the compound’s physicochemical properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide typically involves the formation of an amide bond between a carboxylic acid derivative and a piperazine derivative. One common method includes the reaction of 4-methylpiperazine with 2-(benzoylamino)benzoic acid under appropriate conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Buchwald–Hartwig amination and reductive amination are often employed in the synthesis of piperazine-containing compounds .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a scaffold for the development of pharmaceutical drugs, particularly those targeting specific receptors or enzymes.
Industry: The compound is utilized in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine derivatives, such as:
- 4-methyl-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide
- N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide
Uniqueness
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide is unique due to its specific structural features and the presence of both a piperazine ring and a benzamide moiety. These characteristics contribute to its distinct physicochemical properties and potential biological activities .
Properties
IUPAC Name |
N-[2-(4-methylpiperazine-1-carbonyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21-11-13-22(14-12-21)19(24)16-9-5-6-10-17(16)20-18(23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSVXYULRLRKFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49818914 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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